molecular formula C4H9ClF3NO B1341494 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride CAS No. 1035041-75-8

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride

Cat. No.: B1341494
CAS No.: 1035041-75-8
M. Wt: 179.57 g/mol
InChI Key: WQXHWCKAXLERPO-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C4H9ClF3NO. It is a derivative of ethanamine, where the hydrogen atoms are substituted with trifluoroethoxy groups. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with ethylene oxide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving efficient production with minimal by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more efficiently. This property makes it a valuable intermediate in drug design, where it can interact with various enzymes and receptors .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethylamine hydrochloride
  • 2-(2,2,2-Trifluoroethoxy)ethanol
  • 2-(2,2,2-Trifluoroethoxy)ethylamine

Comparison: 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride stands out due to its unique trifluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to 2,2,2-Trifluoroethylamine hydrochloride, it offers better solubility and a broader range of applications in organic synthesis .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHWCKAXLERPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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